molecular formula C23H30N8O B592701 Ribociclib D6 CAS No. 1328934-40-2

Ribociclib D6

カタログ番号: B592701
CAS番号: 1328934-40-2
分子量: 440.585
InChIキー: RHXHGRAEPCAFML-WFGJKAKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ribociclib D6 is a deuterium labeled Ribociclib . Ribociclib, sold under the brand name Kisqali, is a medication used for the treatment of certain kinds of breast cancer . It is a highly specific CDK4/6 inhibitor with IC50 values of 10 nM and 39 nM, respectively, and is over 1,000-fold less potent against the cyclin B/CDK1 complex .


Synthesis Analysis

Ecofriendly methods have been developed for the synthesis of Ribociclib precursor . The main focus of the research was dedicated towards optimizing solvent parameter by using green solvents . The proposed metabolic pathways involved in generation of these metabolites are hydroxylation, oxidation, and reduction .


Molecular Structure Analysis

The molecular formula of Ribociclib is C23H30N8O . It is a selective, orally bioavailable inhibitor of CDK4 and CDK6 .


Chemical Reactions Analysis

Ribociclib is a highly selective CDK4/6 inhibitor . The proposed metabolic pathways involved in generation of its metabolites are hydroxylation, oxidation, and reduction .


Physical and Chemical Properties Analysis

The molecular formula of Ribociclib is C23H30N8O, with an average mass of 434.537 Da and a monoisotopic mass of 434.254272 Da .

科学的研究の応用

  • Mechanism of Action and Clinical Impact in Solid Tumors : Ribociclib disrupts the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway, commonly altered in cancers, leading to abnormal cell proliferation. It received FDA approval in 2017 as an oral, bioavailable inhibitor of CDK4 and CDK6, demonstrating therapeutic potential for various cancer types due to its high selectivity and manageable tolerability profile (Tripathy, Bardia, & Sellers, 2017).

  • Pre-surgical Application in Early Breast Cancer : A study assessed ribociclib plus letrozole in postmenopausal women with HR+, HER2- early breast cancer. The results suggested that this combination may reduce Ki67 expression, indicating an absence of drug-drug interaction between ribociclib and letrozole (Curigliano et al., 2016).

  • Phase I Study in Advanced Solid Tumors and Lymphomas : A study on ribociclib’s maximum tolerated dose, safety, and preliminary activity in patients with Rb+ advanced solid tumors or lymphomas found it demonstrated an acceptable safety profile, dose-dependent plasma exposure, and preliminary signs of clinical activity (Infante et al., 2016).

  • Global Approval and Clinical Development : Ribociclib has been globally approved for first-line treatment of advanced breast cancer and is undergoing further phase III investigations in breast cancer and phase I/II trials for various solid tumor types and haematological malignancies (Syed, 2017).

  • Pharmacokinetics and Drug Interactions : The study of ribociclib’s pharmacokinetics revealed that it is a substrate of ABCB1 and a potent inhibitor of ABCB1, ABCG2, and various CYP450 isoforms. These properties suggest potential for drug-drug interactions, but also an MDR-reversing potential in cancer treatment (Sorf et al., 2018).

  • Pediatric Applications : A phase I study of ribociclib in pediatric patients with malignant rhabdoid tumors, neuroblastoma, and other solid tumors found it to be safe and showed preliminary activity, supporting further investigation in combination therapies (Geoerger et al., 2017).

  • Combination Therapy in Breast Cancer : Ribociclib combined with endocrine therapy (letrozole) has been shown to improve progression-free survival in patients with metastatic breast cancer (Hortobagyi et al., 2016).

作用機序

The cyclin D–cyclin-dependent kinase (CDK) 4/6–p16–retinoblastoma (Rb) pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . Therapeutics targeting this pathway, like Ribociclib, have demonstrated antitumor effects in preclinical and clinical studies . Ribociclib is a selective cyclin-dependent kinase inhibitor, a class of drugs that help slow the progression of cancer by inhibiting two proteins called cyclin-dependent kinase 4 and 6 (CDK4/6) .

Safety and Hazards

Ribociclib D6 should be handled with care to avoid inhalation, contact with eyes and skin. It should also be used only in areas with appropriate exhaust ventilation .

将来の方向性

The use of Ribociclib has improved how long patients live overall, raising the question of whether it should be the preferred CDK4/6 inhibitor for most patients . The increased and earlier use of CDK4/6 inhibitors has resulted in better understanding of the mechanisms of acquired resistance . Further drug discovery studies can be conducted taking into account this concept allowing the development of new drugs with enhanced safety profiles .

特性

IUPAC Name

7-cyclopentyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]-N,N-bis(trideuteriomethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXHGRAEPCAFML-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。